

An In-depth Technical Guide to the Stereochemistry and Synthesis of Salicylihalamide A

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Compound of Interest

Compound Name: **Salicylihalamide A**

Cat. No.: **B1205235**

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Abstract

Salicylihalamide A, a marine-derived natural product, has garnered significant attention within the scientific community due to its potent and selective cytotoxic activity against various cancer cell lines. This activity stems from its unique mode of action as a specific inhibitor of vacuolar-type H⁺-ATPase (V-ATPase), a crucial proton pump involved in cellular pH homeostasis. The complex molecular architecture of **Salicylihalamide A**, featuring a 12-membered macrolide ring, a salicylate core, and a highly unsaturated enamide side chain, has presented a formidable challenge to synthetic chemists. This technical guide provides a comprehensive overview of the stereochemical determination and the diverse total syntheses of **Salicylihalamide A**, with a focus on key chemical transformations and experimental methodologies.

Stereochemistry of Salicylihalamide A

The initial stereochemical assignment of **Salicylihalamide A** was later revised through total synthesis. The definitive absolute configuration of the three stereocenters in the macrolide core has been established as (4S, 6R, 7S).

Table 1: Stereochemical Assignment of **Salicylihalamide A**

Stereocenter	Absolute Configuration
C4	S
C6	R
C7	S

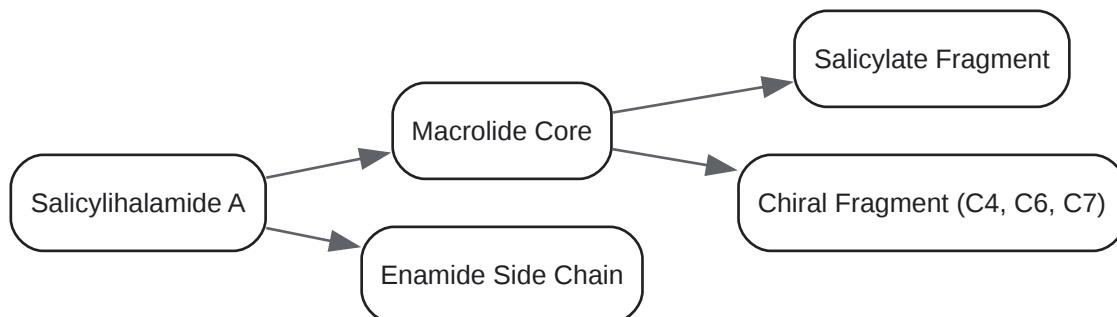
The determination of this stereochemistry was a critical step, enabling the development of stereocontrolled synthetic routes to the biologically active enantiomer.

Total Synthesis of Salicylihalamide A

Multiple research groups have successfully completed the total synthesis of **Salicylihalamide A**, each employing unique strategies to construct the challenging macrolide and append the intricate side chain. A common feature in many of these syntheses is the strategic use of ring-closing metathesis (RCM) to form the 12-membered lactone.

Retrosynthetic Analysis

A general retrosynthetic approach to **Salicylihalamide A** involves disconnecting the molecule into three key fragments: the salicylate core, a chiral fragment containing the C4, C6, and C7 stereocenters, and the enamide side chain.



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Caption: General Retrosynthetic Disconnection of **Salicylihalamide A**.

Key Synthetic Strategies and Methodologies

Several key synthetic strategies have been employed to overcome the challenges posed by the structure of **Salicylihalamide A**. These include:

- Ring-Closing Metathesis (RCM): This has been the most widely adopted method for the formation of the 12-membered macrolide ring.^{[1][2][3][4][5][6][7]} The use of Grubbs' first and second-generation catalysts has proven effective in achieving high yields and stereoselectivity.
- Stereocontrolled Aldol Reactions: Evans aldol reactions have been utilized to establish the desired stereochemistry at C6 and C7.
- Asymmetric Hydrogenation: Noyori-type asymmetric hydrogenations have been employed to set the stereocenter at C15 in some synthetic routes.^{[3][6]}
- Cross-Coupling Reactions: Suzuki and Stille cross-coupling reactions have been used to construct key carbon-carbon bonds within the macrolide framework.^{[6][8][9]}
- Mitsunobu Lactonization: This reaction has been used as an alternative to RCM for the macrolactonization step.^[6]
- Side Chain Installation: The synthesis and attachment of the (2Z,4Z)-N-((E)-3-...)hepta-2,4-dienamide side chain has been a significant hurdle. Various methods, including the use of organocuprates and Curtius rearrangement, have been developed to install this labile moiety.^{[1][5]}

Table 2: Comparison of Key Synthetic Strategies for **Salicylihalamide A** Macrolide Formation

Synthetic Approach	Key Reaction for Macrolide Formation	Research Group(s)	Reference(s)
Ring-Closing Metathesis	Grubbs' Catalyzed RCM	De Brabander, Snider, Maier, et al.	[1] [2] [3] [4] [5] [6] [7]
Intramolecular Suzuki Coupling	Palladium-catalyzed cross-coupling	Fürstner	
Mitsunobu Lactonization	Intramolecular esterification	Maier	[6]
Stille Coupling/Macrolactonization	Tin-mediated coupling followed by lactonization	Rizzacasa	[8] [9]

Experimental Protocols for Key Reactions

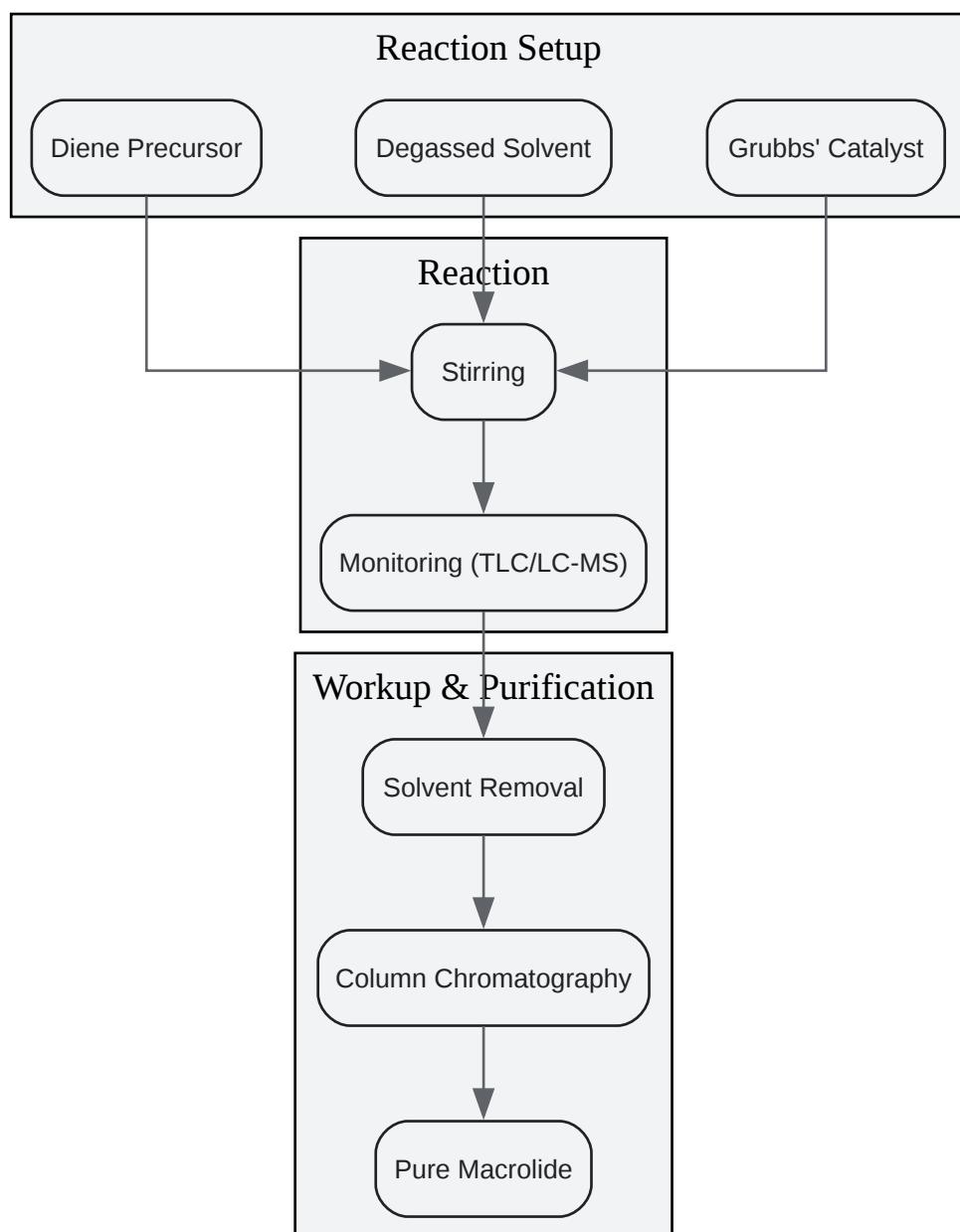
While detailed experimental procedures are specific to each published synthesis, this section provides a generalized overview of the methodologies for some of the key transformations.

Ring-Closing Metathesis (RCM) for Macrolide Formation

General Procedure:

A solution of the diene precursor in a suitable solvent (e.g., dichloromethane) is degassed. A solution of a Grubbs' catalyst (typically 1st or 2nd generation) in the same solvent is then added. The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the macrolide.

Diagram of RCM Workflow:



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Caption: Generalized Workflow for Ring-Closing Metathesis.

Installation of the Enamide Side Chain via Organocuprate Addition

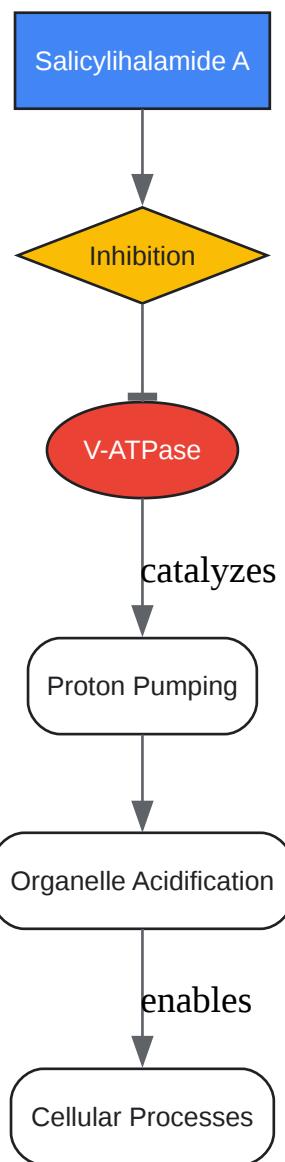
General Procedure:

To a solution of an appropriate organocopper reagent (e.g., a Gilman cuprate) in an ethereal solvent at low temperature (-78 °C), a solution of the vinyl iodide precursor is added. The reaction is stirred at low temperature for a specified time before being quenched with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride). The mixture is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the enamide.

Biological Activity and Mechanism of Action

Salicylihalamide A exhibits potent cytotoxic activity against a range of human cancer cell lines, with GI50 values in the nanomolar range. Its mechanism of action has been elucidated as the specific inhibition of the vacuolar-type H⁺-ATPase (V-ATPase).

V-ATPase Signaling Pathway Inhibition by **Salicylihalamide A**:



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Caption: Inhibition of V-ATPase by **Salicylihalamide A**.

By inhibiting V-ATPase, **Salicylihalamide A** disrupts the acidification of intracellular compartments such as lysosomes and endosomes. This disruption interferes with critical cellular processes including protein degradation, receptor recycling, and autophagy, ultimately leading to apoptosis in cancer cells.

Conclusion

The journey from the isolation of **Salicylihalamide A** to the elucidation of its absolute stereochemistry and the development of multiple elegant total syntheses showcases the power of modern organic chemistry. The insights gained from these synthetic endeavors have not only provided access to this potent anticancer agent for further biological evaluation but have also spurred the development of novel synthetic methodologies. The unique mode of action of **Salicylihalamide A** as a V-ATPase inhibitor continues to make it and its analogs promising lead compounds for the development of new cancer therapeutics. The detailed understanding of its synthesis and stereochemistry is paramount for the future design of more potent and selective drug candidates.

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